2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide is a useful research compound. Its molecular formula is C21H19N5O2S and its molecular weight is 405.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound belongs to a class of phenylpyridazines that are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties. The presence of both sulfur and nitrogen heteroatoms enhances its potential reactivity and biological profile.
Chemical Structure and Properties
The molecular formula of this compound is C21H18FN5O2S with a molecular weight of 423.46 g/mol. Its structure includes a triazole ring fused with a pyridazine moiety, which is associated with kinase inhibition activities. The ethoxyphenyl group and the acetamide moiety provide avenues for structural modifications that may enhance its pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C21H18FN5O2S |
Molecular Weight | 423.46 g/mol |
CAS Number | 721964-51-8 |
Chemical Class | Phenylpyridazines |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. Specifically, triazole derivatives have been shown to inhibit key kinases involved in cancer cell proliferation:
- Mechanism of Action : These compounds often target BRAF(V600E), EGFR, and Aurora-A kinase pathways. For example, derivatives have demonstrated IC50 values in the micromolar range against various cancer cell lines, indicating potent inhibitory effects on tumor growth .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. Similar compounds have been reported to inhibit nitric oxide production and other inflammatory mediators:
- Case Study : In vitro assays indicated that certain derivatives reduced lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as TNF-α and IL-6 by modulating signaling pathways related to NF-kB activation .
Antimicrobial Activity
Preliminary evaluations suggest that this compound may possess antimicrobial properties. Similar triazole-based compounds have shown effectiveness against a range of bacterial strains:
- In Vitro Studies : Compounds were tested against Gram-positive and Gram-negative bacteria with varying degrees of success. Some derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at the ethoxyphenyl or acetamide positions could lead to enhanced selectivity and potency:
- Ethoxy Group : Variations in the alkoxy chain length or substitution can influence solubility and receptor affinity.
- Acetamide Modifications : Altering the phenyl substituent on the acetamide may affect binding interactions with target proteins.
Propriétés
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S/c1-2-28-17-10-8-15(9-11-17)21-24-23-18-12-13-20(25-26(18)21)29-14-19(27)22-16-6-4-3-5-7-16/h3-13H,2,14H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSFDJQTWFZUKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.